molecular formula C15H17N3O2S B2625502 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 941979-00-6

1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2625502
CAS No.: 941979-00-6
M. Wt: 303.38
InChI Key: PGPDCSKIXBUMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Derivation Principles

The International Union of Pure and Applied Chemistry (IUPAC) mandates a hierarchical approach to chemical nomenclature, prioritizing functional groups and parent hydrocarbon structures. For 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, the naming process involves three critical steps:

  • Parent Structure Identification : The cyclopenta[d]pyrimidine bicyclic system serves as the base structure, classified under fused heterocyclic compounds containing two nitrogen atoms in the pyrimidine ring.
  • Functional Group Prioritization : The ketone group at position 2 receives highest priority, denoted by the "-one" suffix, followed by the thioether group at position 4 and the hydroxyethyl substituent at position 1.
  • Substituent Ordering : Prefixes are assigned in alphabetical order, with "2-hydroxyethyl" preceding "pyridin-3-ylmethylthio" due to the 'h' in hydroxyethyl having priority over 'p' in pyridinyl.

The systematic name reflects these principles through its component sequence:

  • Root : 6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (parent bicyclic system with ketone)
  • Prefixes : 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio) (ordered alphabetically)

Positional Numbering of Cyclopenta[d]pyrimidine Core

The fused bicyclic system follows IUPAC's von Baeyer numbering rules for polycyclic compounds:

Step Numbering Action Atom Assignment
1 Identify main bridgehead Nitrogen at position 1 (pyrimidine ring)
2 Longest path to second bridgehead Through pyrimidine N1→C2→C3→C4→C5→C6 (bridgehead at C6)
3 Number main ring atoms Pyrimidine: N1, C2, C3, C4, C5, C6
4 Number bridge atoms Cyclopentane: C7 (bridge between C5 and C6)

This creates the following atom positions:

  • Pyrimidine ring : N1, C2 (ketone position), C3, C4 (thioether position), C5, C6
  • Cyclopentane bridge : C7 (shared with C5 and C6)
  • Hydrogenation states : 5H,6H,7H denote saturation at positions 5,6,7

Functional Group Prioritization Hierarchy

IUPAC's substitutive nomenclature requires strict adherence to functional group seniority:

Priority Group Representation Rationale
1 Ketone "-one" suffix Highest priority per IUPAC Table of Functional Groups
2 Thioether "(pyridin-3-ylmethyl)thio" prefix Sulfur-containing substituent treated as prefix
3 Hydroxyethyl "2-hydroxyethyl" prefix Alcohol derivative with lower priority than thioether

The hierarchy directly impacts:

  • Suffix selection : "-one" dominates over "-ol" (alcohol) or "-thio" (sulfide)
  • Locant placement : Ketone at position 2 receives the lowest possible number
  • Substituent order : Alphabetical precedence of prefixes after seniority compliance

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-(pyridin-3-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-8-7-18-13-5-1-4-12(13)14(17-15(18)20)21-10-11-3-2-6-16-9-11/h2-3,6,9,19H,1,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPDCSKIXBUMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CN=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS Number: 941979-00-6) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O2SC_{15}H_{17}N_{3}O_{2}S with a molecular weight of 303.4 g/mol. The structural characteristics include a cyclopentapyrimidine core with a hydroxyethyl side chain and a pyridinylmethylthio group, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized to modulate enzyme activity through binding interactions, potentially affecting signal transduction pathways. For instance, similar compounds have been shown to act as phosphodiesterase (PDE) inhibitors, which could lead to increased levels of cyclic nucleotides and subsequent physiological effects.

Biological Activity and Therapeutic Potential

  • Antiviral Activity : Research indicates that heterocycles similar to this compound exhibit antiviral properties. For example, derivatives have shown efficacy against viral RNA polymerases, which are crucial for viral replication .
  • Inhibition of PDE : Compounds with structural similarities have demonstrated potent inhibition of PDE5, leading to vasodilatory effects and potential applications in treating erectile dysfunction and pulmonary hypertension .
  • Anticancer Properties : Some thioether derivatives have been investigated for their anticancer activities, showing the ability to induce apoptosis in cancer cell lines . The specific mechanism often involves the modulation of cell signaling pathways related to proliferation and survival.

Case Study 1: PDE Inhibition

A study evaluated a series of aminopyridopyrazinones for their PDE5 inhibitory activity. The results indicated that compounds with similar structural motifs to this compound exhibited significant potency in lowering blood pressure in hypertensive animal models .

Case Study 2: Antiviral Efficacy

In another investigation focusing on N-heterocycles as antiviral agents, compounds structurally related to this pyrimidine derivative were assessed for their ability to inhibit the NS5B RNA polymerase of Hepatitis C Virus (HCV). The results showed promising IC50 values indicating effective inhibition at low concentrations .

Comparative Analysis of Biological Activities

CompoundTargetIC50 ValueNotes
Similar Pyrimidine DerivativePDE50.35 μMEffective in vivo blood pressure reduction
Thioether AnalogNS5B RNA Polymerase31.9 μMSignificant antiviral activity against HCV
Other HeterocyclesVarious EnzymesVariesBroad spectrum of biological activities

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the cyclopenta[d]pyrimidine structure. For instance, derivatives of pyrido[2,3-d]pyrimidin-4-one have shown significant activity against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhi), as well as fungal strains like Candida albicans .

The introduction of electron-donating groups at specific positions on the pyrimidine ring has been shown to enhance antimicrobial activity. For example, compounds with methoxy substitutions exhibited higher inhibition zones compared to those with fluorine substitutions .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy. Similar compounds within the pyrimidine family have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. The thioether group may contribute to increased binding affinity to target proteins associated with tumor growth and survival .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives containing electron-donating groups significantly improved antimicrobial efficacy against tested strains. The most active compounds had minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Anticancer Activity :
    • Research into related pyrimidine derivatives indicated that modifications could lead to selective inhibition of cancer cell lines. These studies suggest that further exploration of 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one could yield promising candidates for anticancer drug development .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialStaphylococcus aureus, E. coli, Candida albicansSignificant inhibition at low MICs
AnticancerVarious cancer cell linesSelective inhibition observed

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Reported Activities/Properties Source
1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one Cyclopenta[d]pyrimidin-2-one 2-hydroxyethyl, pyridin-3-ylmethylthio Not explicitly reported (structural focus) N/A
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine Ethyl acetate, thietan-3-yloxy Synthetic intermediate
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2-thione 4-chlorophenyl, 4,4,6-trimethyl Antibacterial, antitumor, anti-inflammatory
3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one derivatives Cyclohepta[d]pyrimidin-2-one Variable substituents (study-specific) No antibacterial activity reported
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one Cyclopenta[d]pyrimidin-4-one 3-aminopiperidinyl, methyl Intermediate for drug discovery

Key Observations

Dihydropyrimidine-2-thiones (e.g., ) exhibit planar conformations with sulfur participation in hydrogen bonding, enhancing interactions with biological targets like calcium channels .

Substituent Effects :

  • The pyridin-3-ylmethylthio group in the target compound may improve solubility and π-π stacking compared to the thietan-3-yloxy group in or the chlorophenyl group in .
  • The 2-hydroxyethyl substituent (target compound) could enhance metabolic stability relative to ethyl ester groups (e.g., ), which are prone to hydrolysis.

Pharmacological Potential: While the target compound’s bioactivity remains uncharacterized, structurally related dihydropyrimidine-2-thiones () show broad activities, including antitumor and calcium channel modulation. The lack of antibacterial activity in cyclohepta-pyrimidinones suggests that ring size and substituent positioning are critical for specific biological effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction, leveraging dihydropyrimidinone core formation strategies. Key variables include solvent choice (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., HCl or NH₄OH). For example, concentrated HCl in DMF under reflux improves cyclization efficiency, while cold NH₄OH aids in precipitating the product . Reaction time (12–24 hrs) and stoichiometric ratios of pyridinylmethyl thiol to cyclopenta[d]pyrimidinone precursors should be optimized via Design of Experiments (DoE) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrimidinone core, hydroxyethyl substituent, and thioether linkage. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography, if feasible, resolves stereochemical ambiguities in the cyclopenta ring system .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

  • Methodological Answer : Use in vitro assays targeting antimicrobial or anticancer activity. For antimicrobial screening, employ broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi . For anticancer potential, use cell viability assays (e.g., MTT) on cancer cell lines, comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents (e.g., pyridinylmethyl thiol group, hydroxyethyl chain) and evaluate changes in potency. Computational tools (molecular docking, QSAR models) predict binding affinity to targets like bacterial enzymes or kinase domains. Synthesize analogs with halogen substitutions or fused heterocycles (e.g., thiophene rings) and compare activity data .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analyses of existing data to identify variables causing discrepancies (e.g., assay protocols, cell lines). Reproduce conflicting studies under standardized conditions (e.g., ATCC cell lines, uniform dosing). Use orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity) to cross-validate results .

Q. How can the environmental fate and biodegradation pathways of this compound be evaluated?

  • Methodological Answer : Perform OECD 301/302 biodegradation tests in aqueous and soil matrices. Use LC-MS/MS to track degradation products. Assess ecotoxicity via Daphnia magna or algae growth inhibition assays. Computational tools (EPI Suite) estimate bioaccumulation and persistence .

Q. What mechanistic studies elucidate its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. For enzyme targets, conduct inhibition assays (e.g., NADH oxidation for dehydrogenases). CRISPR-engineered cell lines can validate target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.